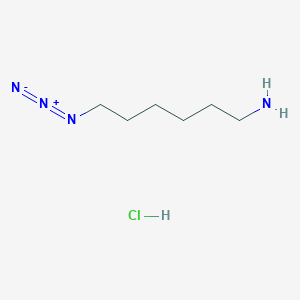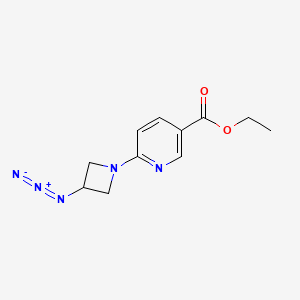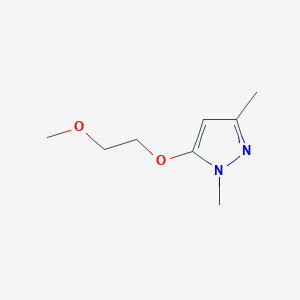
6-azidohexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azidohexan-1-amine is a useful research chemical used in the site-selective C-H functionalization of sulfonamides . It is a cleavable ADC linker that can be used to synthesize antibody drug conjugates (ADCs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .
Molecular Structure Analysis
The molecular formula of 6-Azidohexan-1-amine is C6H14N4 . The InChI code is 1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2 . The molecular weight is 142.20 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Azidohexan-1-amine include a molecular weight of 142.20 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 . The exact mass is 142.121846464 g/mol .Wissenschaftliche Forschungsanwendungen
Bioconjugation and Click Chemistry
6-azidohexan-1-amine hydrochloride is a valuable reagent for bioconjugation and click chemistry. Its azide group allows for selective labeling of biomolecules (such as proteins, peptides, and nucleic acids) through copper-catalyzed azide-alkyne cycloaddition (CuAAC). Researchers use this reaction to create bioorthogonal linkages, enabling the study of biological processes without interfering with native cellular functions .
Drug Delivery Systems
The hydrophilic nature of 6-azidohexan-1-amine hydrochloride makes it suitable for incorporation into drug delivery systems. By attaching this compound to nanoparticles, liposomes, or polymers, scientists can enhance drug solubility, stability, and targeted delivery. The azide functionality allows for further modification, enabling precise control over drug release .
Surface Functionalization
Researchers employ 6-azidohexan-1-amine hydrochloride to functionalize surfaces, such as glass slides, microarrays, and biosensors. The azide group reacts with alkyne- or cyclooctyne-modified substrates, enabling the immobilization of biomolecules for diagnostic assays, protein arrays, and cell-based studies .
Peptide Synthesis
In peptide chemistry, 6-azidohexan-1-amine hydrochloride serves as an amino acid building block. It participates in solid-phase peptide synthesis (SPPS) to create customized peptides with azide moieties. These peptides can subsequently be used for drug discovery, proteomics, and structural studies .
Photoaffinity Labeling
The azide group in 6-azidohexan-1-amine hydrochloride enables photoaffinity labeling. Researchers incorporate this compound into ligands or substrates, which can then be selectively crosslinked to target proteins upon UV irradiation. This technique helps identify protein-protein interactions and binding sites .
Chemical Biology and Proteomics
By introducing 6-azidohexan-1-amine hydrochloride into cellular systems, scientists explore protein function, localization, and interactions. They use bioorthogonal reactions to label proteins with azide-containing probes, facilitating proteomic studies and the discovery of novel drug targets .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6-azidohexan-1-amine hydrochloride is the antibody-drug conjugate (ADC) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
6-Azidohexan-1-amine hydrochloride acts as a cleavable linker in the formation of ADCs . It connects the antibody to the cytotoxic drug, allowing the drug to specifically target and kill the cancer cells .
Biochemical Pathways
The compound affects the pathway of drug delivery in cancer treatment . By acting as a linker in ADCs, it ensures that the cytotoxic drug is specifically delivered to the cancer cells, thereby enhancing the efficacy of the treatment and reducing side effects .
Result of Action
The molecular and cellular effects of 6-azidohexan-1-amine hydrochloride’s action are seen in the increased efficacy of ADCs . By ensuring the specific delivery of the cytotoxic drug to the cancer cells, it enhances the cell-killing effect of the drug .
Action Environment
The action, efficacy, and stability of 6-azidohexan-1-amine hydrochloride are influenced by various environmental factors. These include the conditions under which the ADCs are stored and administered, the patient’s overall health status, and the specific characteristics of the cancer being treated .
Eigenschaften
IUPAC Name |
6-azidohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4.ClH/c7-5-3-1-2-4-6-9-10-8;/h1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVYWZGMEKXEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azidohexan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)

![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)





![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)
![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)